molecular formula C22H19F2N5O3 B2713357 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 922138-12-3

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2713357
CAS RN: 922138-12-3
M. Wt: 439.423
InChI Key: XAKUBVNZOZNMEJ-UHFFFAOYSA-N
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Description

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H19F2N5O3 and its molecular weight is 439.423. The purity is usually 95%.
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Scientific Research Applications

Neuroinflammation Imaging

  • Pyrazolo[1,5-a]pyrimidines, closely related to this compound, have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. These compounds, including fluoroalkyl and fluoroalkynyl analogues, displayed subnanomolar affinity for TSPO. They were radiolabeled with fluorine-18 and investigated for their potential as in vivo PET-radiotracers in a rodent model of neuroinflammation, confirming their suitability for brain imaging and the study of neuroinflammatory conditions (Damont et al., 2015).

Anti-Cancer Activity

  • Novel fluoro-substituted benzo[b]pyran compounds, which are structurally related to the compound , have shown anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers. These compounds demonstrate the potential of fluoro-substituted compounds in cancer research and treatment (Hammam et al., 2005).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide derivatives have been synthesized and used to construct coordination complexes with cobalt and copper. These complexes, including those involving pyrazole-acetamide ligands, have demonstrated significant antioxidant activity. Such compounds could be relevant in the study of oxidative stress-related conditions (Chkirate et al., 2019).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O3/c23-16-7-5-15(6-8-16)12-28-14-26-21-17(22(28)31)11-27-29(21)10-9-25-20(30)13-32-19-4-2-1-3-18(19)24/h1-8,11,14H,9-10,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKUBVNZOZNMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

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